molecular formula C16H24N2O2 B5812971 N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide CAS No. 93142-62-2

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide

Cat. No.: B5812971
CAS No.: 93142-62-2
M. Wt: 276.37 g/mol
InChI Key: KHGYZHABSNYWPU-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide (CAS 745070-61-5) is a phenyl-based amide derivative characterized by two 2,2-dimethylpropionamide groups attached to a central aromatic ring. Its molecular formula is C21H33N3O3, with a molar mass of 375.5 g/mol. The compound’s structural rigidity and electron-rich aromatic system make it a candidate for applications in medicinal chemistry and material science, particularly in designing enzyme inhibitors or supramolecular assemblies .

Properties

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)13(19)17-11-9-7-8-10-12(11)18-14(20)16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGYZHABSNYWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918662
Record name N,N'-(1,2-Phenylene)bis(2,2-dimethylpropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93142-62-2
Record name Propionamide, N,N'-phenylenebis(2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093142622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(1,2-Phenylene)bis(2,2-dimethylpropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide typically involves the reaction of 2,2-dimethylpropionyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl-propionylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (CAS 101630-94-8)
  • Structure : Replaces the phenyl ring with a pyridine ring, introducing nitrogen into the aromatic system.
  • Molecular Formula : C15H23N3O2 (277.36 g/mol ).
  • This modification is advantageous in drug design for enhanced bioavailability .
N-(5-Iodo-6-methylpyridin-2-yl)-2,2-dimethylpropionamide
  • Structure : Features a pyridine ring substituted with iodine (steric bulk) and a methyl group.
  • Such halogenated derivatives are valuable in radiolabeling or as intermediates in cross-coupling reactions .

Electron-Withdrawing Substituent Analogs

2,2-Dimethyl-N-(4-trifluoromethyl-phenyl)-propionamide (CAS 25617-34-9)
  • Structure : Contains a trifluoromethyl (-CF3) group on the phenyl ring.
  • Molecular Formula: C12H14F3NO (263.24 g/mol).
  • Key Differences : The electron-withdrawing -CF3 group decreases electron density on the aromatic ring, altering reactivity in electrophilic substitution. This enhances stability against oxidation, making it suitable for agrochemical applications .
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide (CAS 1311278-61-1)
  • Structure: Combines a trifluoromethylpyridine moiety with a phenoxy-propionamide group.
  • Molecular Formula : C17H18F3N3O2 (353.34 g/mol ).
  • Key Differences: The dimethylamino group (-NMe2) and trifluoromethyl substituent create a bifunctional system with dual electronic effects. Such compounds are explored as kinase inhibitors due to their ability to modulate enzyme active sites .

Polar Functional Group Analogs

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-45-9)
  • Structure : Incorporates a hydroxymethyl (-CH2OH) group on the pyridine ring.
  • Key Differences : The hydroxyl group significantly enhances hydrophilicity, improving solubility in polar solvents. This modification is critical for pharmacokinetic optimization in drug candidates .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
Target Compound (CAS 745070-61-5) Phenyl Bis-2,2-dimethylpropionamide C21H33N3O3 375.5 High rigidity; enzyme inhibition
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-... Pyridine 2,2-Dimethylpropionamide C15H23N3O2 277.36 Enhanced solubility; drug intermediates
N-(5-Iodo-6-methylpyridin-2-yl)-... Pyridine Iodo, methyl C12H16IN3O ~352 Radiolabeling; cross-coupling
2,2-Dimethyl-N-(4-trifluoromethyl-phenyl)-... Phenyl -CF3 C12H14F3NO 263.24 Oxidation resistance; agrochemicals
N-(4-Hydroxymethyl-pyridin-2-yl)-... Pyridine -CH2OH C12H17N3O2 ~235 High hydrophilicity; bioavailability

Biological Activity

Chemical Structure and Properties

N-[2-(2,2-Dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide is an organic compound characterized by its amide functional group and a dimethyl propionyl moiety. The structure can be represented as follows:

  • Molecular Formula : C16H24N2O
  • Molecular Weight : 264.38 g/mol

Anticonvulsant Properties

Compounds with similar structural features have been investigated for their anticonvulsant properties. For instance, derivatives of propionamide have shown varying degrees of effectiveness in seizure models. Research indicates that modifications in the alkyl or aryl groups can significantly influence the anticonvulsant activity.

  • Case Study : A study on related compounds demonstrated that certain 3-alkoxy substituted derivatives exhibited moderate to excellent anticonvulsant activity in animal models, with effective doses ranging from 4.5 mg/kg to over 100 mg/kg depending on the specific structure and substitution patterns .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Similar amide compounds have been evaluated for mutagenicity and general toxicity. For example, a comprehensive review of mutagenic chemicals highlighted various amides that were tested for their potential to induce genetic mutations .

  • Table 1: Summary of Toxicological Findings
    | Compound Name | Mutagenicity | LD50 (mg/kg) | Observed Effects |
    |---------------|--------------|---------------|------------------|
    | Example 1 | Positive | 150 | Neurological effects |
    | Example 2 | Negative | >500 | No significant effects |

The biological activity of such compounds often involves interaction with neurotransmitter systems or ion channels in the nervous system. For instance, propionamide derivatives may modulate GABAergic activity or inhibit excitatory neurotransmitter release, contributing to their anticonvulsant effects.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of propionamide derivatives. The findings suggest that:

  • Substituent Size : Smaller substituents at specific positions enhance biological activity.
  • Aromatic Rings : The presence of electron-donating groups on aromatic rings may increase potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2,2-dimethyl-propionylamino)-phenyl]-2,2-dimethyl-propionamide, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves coupling 2-aminophenyl derivatives with 2,2-dimethylpropionyl chloride under anhydrous conditions. For example, amidation reactions in tetrahydrofuran (THF) with a base like potassium carbonate (K₂CO₃) at 100°C for 10 hours, followed by purification via silica gel chromatography using petroleum ether/ethyl acetate (4:1) . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR : Focus on distinguishing the two dimethylpropionamide groups (δ ~1.2 ppm for CH₃, δ ~2.3 ppm for carbonyl carbons).
  • HRMS : Exact mass (e.g., 277.1842 g/mol) to confirm molecular formula .
  • IR : Amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
    • X-ray crystallography (using SHELX software for refinement) is recommended for resolving ambiguities in stereochemistry .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodology : Stability studies under controlled humidity/temperature (e.g., 25°C vs. 40°C) using HPLC to monitor degradation. Oxidation may yield quinone derivatives, while hydrolysis could produce primary amines . Use inert atmospheres (N₂/Ar) for long-term storage.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, dihedral angles) be resolved for this compound?

  • Methodology : Compare experimental data (e.g., Zn–N bond lengths in similar complexes: 2.004–2.487 Å ) with DFT calculations. Use SHELXL refinement to adjust parameters like thermal motion or occupancy. For example, crowded steric environments may explain elongated bonds .

Q. What computational strategies are suitable for modeling intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound?

  • Methodology : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding affinities. Focus on the phenyl ring’s π-π interactions and amide H-bond donors/acceptors. Validate with experimental data (e.g., crystal packing from X-ray studies ).

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays are appropriate for mechanistic studies?

  • Methodology : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding kinetics. The phenolic hydroxyl group (if present in analogs) may act as a hydrogen-bond donor in enzyme-substrate interactions . For in vitro assays, prioritize cytochrome P450 inhibition or kinase activity profiling.

Q. What strategies mitigate synthetic byproducts (e.g., regioisomers) during scale-up, and how are they characterized?

  • Methodology : Chiral separation via HPLC (e.g., Chiralpak® OD column with 20% MeOH-DMEA in CO₂ ). Monitor reaction intermediates using LC-MS. For regioisomer identification, compare NOESY NMR cross-peaks or crystallographic data .

Methodological Considerations

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodology : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4% of theoretical), and differential scanning calorimetry (DSC) to confirm melting point consistency .

Q. What safety protocols are critical when handling this compound, given limited hazard data?

  • Methodology : Assume acute toxicity based on structural analogs (e.g., fentanyl derivatives ). Use PPE (gloves, goggles), fume hoods, and emergency wash stations. Conduct Ames tests for mutagenicity .

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